molecular formula C13H18ClNO2 B4405801 1-[4-[2-(Prop-2-enylamino)ethoxy]phenyl]ethanone;hydrochloride

1-[4-[2-(Prop-2-enylamino)ethoxy]phenyl]ethanone;hydrochloride

Cat. No.: B4405801
M. Wt: 255.74 g/mol
InChI Key: RSMKTLKLGAIINL-UHFFFAOYSA-N
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Description

1-[4-[2-(Prop-2-enylamino)ethoxy]phenyl]ethanone;hydrochloride is a chemical compound with a complex structure that includes an ethanone group, a phenyl ring, and a prop-2-enylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-(Prop-2-enylamino)ethoxy]phenyl]ethanone;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-hydroxyacetophenone with 2-(prop-2-enylamino)ethanol under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-(Prop-2-enylamino)ethoxy]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ethanone group to a carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperatures.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the type of reaction and conditions used.

Scientific Research Applications

1-[4-[2-(Prop-2-enylamino)ethoxy]phenyl]ethanone;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme interactions and protein modifications.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 1-[4-[2-(Prop-2-enylamino)ethoxy]phenyl]ethanone;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[2-(diethylamino)ethoxy]-2-hydroxyphenyl}ethanone hydrochloride
  • 1-{4-[2-(allylamino)ethoxy]phenyl}ethanone hydrochloride

Uniqueness

Compared to similar compounds, 1-[4-[2-(Prop-2-enylamino)ethoxy]phenyl]ethanone;hydrochloride has unique properties due to the presence of the prop-2-enylamino group, which can influence its reactivity and interactions with biological targets. This makes it particularly valuable in specific research applications where these properties are advantageous.

Properties

IUPAC Name

1-[4-[2-(prop-2-enylamino)ethoxy]phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-3-8-14-9-10-16-13-6-4-12(5-7-13)11(2)15;/h3-7,14H,1,8-10H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMKTLKLGAIINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCNCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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